![molecular formula C13H9ClN2O3S B3014168 N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)furan-2-carboxamide CAS No. 886947-68-8](/img/structure/B3014168.png)
N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)furan-2-carboxamide
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Overview
Description
N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)furan-2-carboxamide is a compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a member of the benzothiazole family and has been shown to possess various biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties.
Scientific Research Applications
Central Nervous System Effects
N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)furan-2-carboxamide and its derivatives have been studied for their effects on the central nervous system, particularly as centrally acting muscle relaxants. These compounds have shown to impact motor coordination, rigidity, and reflexes in animal models. For instance, one study found that a related compound, KW-6629, effectively reduced motor coordination, anemic decerebrate rigidity, crossed extensor reflex, and gamma-activity without a direct inhibitory effect on muscle spindles in rats. This suggests that these compounds have a potential application as centrally acting muscle relaxants, with action in supraspinal structures (Ono et al., 1990).
Gastrointestinal Prokinetic Activity
Certain benzofuran derivatives, closely related to this compound, have shown promise as prokinetic agents, potentially useful for treating conditions like gastroparesis. For example, SK-951, a benzofuran derivative, exhibited significant gastrokinetic activity in both rats and dogs, improving the gastric emptying of liquids and solids in animal models (Takeda et al., 1999).
Anticonvulsant and Neuroprotective Properties
Research has explored the anticonvulsant and neuroprotective properties of compounds structurally similar to this compound. For instance, a study on benzothiazolotriazine derivatives revealed promising anticonvulsant potential against animal models. One of the derivatives was found to be particularly effective, with no observed neurotoxicity, suggesting the potential of these compounds in developing new anticonvulsant agents (Firdaus et al., 2018).
Radioligand Development for PET Imaging
The compound's derivatives have been used in the development of radioligands for PET imaging. For example, a study synthesized a radioligand for imaging colony-stimulating factor 1 receptor (CSF1R), an emerging target for neuroinflammation imaging. This radioligand showed specific uptake in mouse models of neuroinflammation, suggesting its potential as a tool for diagnosing and studying neuroinflammatory conditions (Lee et al., 2022).
Mechanism of Action
Target of Action
The primary targets of N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)furan-2-carboxamide are believed to be associated with anti-tubercular and anti-inflammatory activities . The compound has shown inhibitory effects against Mycobacterium tuberculosis , the bacterium responsible for tuberculosis . It also interacts with enzymes involved in the biosynthesis of prostaglandins, which play a key role in inflammation .
Mode of Action
The compound interacts with its targets through a variety of mechanisms. For anti-tubercular activity, it inhibits the target DprE1 , a crucial enzyme in the biosynthesis of arabinogalactan, an essential component of the mycobacterial cell wall . In terms of anti-inflammatory activity, it is believed to inhibit the biosynthesis of prostaglandins, which are key mediators of inflammation .
Biochemical Pathways
The compound affects several biochemical pathways. In the context of tuberculosis, it disrupts the biosynthesis of arabinogalactan, thereby inhibiting the growth and proliferation of Mycobacterium tuberculosis . In terms of inflammation, it inhibits the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation .
Result of Action
The compound’s action results in the inhibition of Mycobacterium tuberculosis growth and proliferation, offering potential therapeutic benefits for tuberculosis . Additionally, by inhibiting the biosynthesis of prostaglandins, it can potentially reduce inflammation .
properties
IUPAC Name |
N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClN2O3S/c1-18-8-5-4-7(14)11-10(8)15-13(20-11)16-12(17)9-3-2-6-19-9/h2-6H,1H3,(H,15,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMFMSDWOSMYVLH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=C(C=C1)Cl)SC(=N2)NC(=O)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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